molecular formula C10H14S B12537022 [3-(Propan-2-yl)phenyl]methanethiol CAS No. 756501-89-0

[3-(Propan-2-yl)phenyl]methanethiol

Cat. No.: B12537022
CAS No.: 756501-89-0
M. Wt: 166.29 g/mol
InChI Key: DIXFXJKBUMMICN-UHFFFAOYSA-N
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Description

[3-(Propan-2-yl)phenyl]methanethiol is an organic compound characterized by a thiol group attached to a benzene ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Propan-2-yl)phenyl]methanethiol typically involves the introduction of a thiol group to a benzene ring substituted with an isopropyl group. One common method is the reaction of 3-(Propan-2-yl)benzyl chloride with sodium hydrosulfide under basic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CH}_2\text{Cl})(\text{CH}(\text{CH}_3)_2) + \text{NaSH} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{SH})(\text{CH}(\text{CH}_3)_2) + \text{NaCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[3-(Propan-2-yl)phenyl]methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

[3-(Propan-2-yl)phenyl]methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of [3-(Propan-2-yl)phenyl]methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [3-(Propan-2-yl)phenyl]methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    [3-(Propan-2-yl)phenyl]methanamine: Contains an amine group instead of a thiol group.

    [3-(Propan-2-yl)phenyl]methanoic acid: Features a carboxylic acid group instead of a thiol group.

Uniqueness

[3-(Propan-2-yl)phenyl]methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

756501-89-0

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

(3-propan-2-ylphenyl)methanethiol

InChI

InChI=1S/C10H14S/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8,11H,7H2,1-2H3

InChI Key

DIXFXJKBUMMICN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1)CS

Origin of Product

United States

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